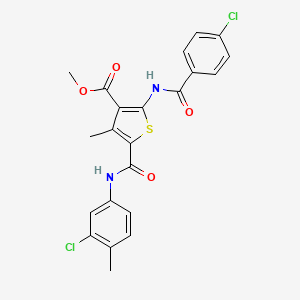

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16197040

Molecular Formula: C22H18Cl2N2O4S

Molecular Weight: 477.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18Cl2N2O4S |

|---|---|

| Molecular Weight | 477.4 g/mol |

| IUPAC Name | methyl 2-[(4-chlorobenzoyl)amino]-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C22H18Cl2N2O4S/c1-11-4-9-15(10-16(11)24)25-20(28)18-12(2)17(22(29)30-3)21(31-18)26-19(27)13-5-7-14(23)8-6-13/h4-10H,1-3H3,(H,25,28)(H,26,27) |

| Standard InChI Key | UTISKQJWBBVHLU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)OC)C)Cl |

Introduction

Methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene derivative family. Thiophenes are heterocyclic aromatic compounds known for their chemical versatility and biological activities. This specific compound is characterized by its complex molecular structure, which integrates functional groups such as carbamoyl, benzamido, and carboxylate moieties attached to a thiophene core.

Synthesis Pathway

The synthesis of methyl 5-((3-chloro-4-methylphenyl)carbamoyl)-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves:

-

Thiophene Ring Functionalization: Introduction of substituents onto the thiophene ring through electrophilic substitution or coupling reactions.

-

Amide Formation: Coupling of chlorinated aromatic amines with activated carboxylic acid derivatives (e.g., acid chlorides or esters).

-

Final Assembly: Sequential addition of functional groups under controlled conditions to ensure regioselectivity.

Spectroscopic techniques such as NMR (proton and carbon), IR, and mass spectrometry are used to confirm the structure.

Biological Activity

Compounds with similar structures have demonstrated significant biological activities:

-

Antimicrobial Potential: Thiophene derivatives are known for their ability to inhibit bacterial and fungal growth by disrupting cell wall synthesis or enzyme activity .

-

Anticancer Properties: The presence of amide linkages and aromatic substituents can enhance cytotoxicity against cancer cells by interfering with DNA replication or inducing apoptosis .

-

Drug-Like Features: The polar functional groups contribute to solubility and bioavailability, making it a candidate for pharmacological studies.

Applications in Research and Industry

This compound has potential applications in:

-

Pharmaceutical Development: As a lead molecule in the development of antimicrobial or anticancer agents.

-

Material Science: Functionalized thiophenes are utilized in organic electronics due to their conductive properties.

-

Chemical Biology: As a probe for studying enzyme interactions or cellular pathways.

Comparative Analysis with Related Compounds

To better understand its significance, a comparison with similar thiophene derivatives is provided below:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume